molecular formula C20H18N2O2S B2864238 N'-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide CAS No. 31789-53-4

N'-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide

Cat. No. B2864238
CAS RN: 31789-53-4
M. Wt: 350.44
InChI Key: PMTLURKIZJTKED-UHFFFAOYSA-N
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Description

“N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide” appears to be a chemical compound12. However, the specific details about this compound are not readily available in the sources I accessed.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the accessed sources.



Chemical Reactions Analysis

No specific information on the chemical reactions involving this compound was found.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available.


Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of related compounds often involves reactions that yield complex molecular structures with potential utility in various fields. For example, Miura et al. (1998) demonstrated the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system, producing derivatives with potential in synthetic organic chemistry Miura et al., 1998. Similarly, Singh et al. (1991) used N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride as a dehydrating agent in the synthesis of various cyclic compounds, highlighting the compound's versatility in organic synthesis Singh et al., 1991.

Catalysis and Material Science

In material science and catalysis, the functionalities of such compounds are explored to enhance reaction efficiencies or develop new materials. Nara et al. (2001) reported the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation, showcasing the potential of related compounds in green chemistry and catalysis Nara et al., 2001.

Medicinal Chemistry and Antimicrobial Activity

In medicinal chemistry, derivatives of N'-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide have been synthesized and evaluated for their biological activities. Küçükgüzel et al. (2013) synthesized a series of derivatives and assessed their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing the compound's broad spectrum of potential medicinal applications Küçükgüzel et al., 2013. Ghorab et al. (2017) also evaluated synthesized compounds for their antimicrobial activity, further demonstrating the compound's relevance in developing new therapeutic agents Ghorab et al., 2017.

Environmental Applications

Lei et al. (2020) developed a novel one-step method for the preparation of sulfonate-functionalized nanodiamonds using benzenesulfonic-modified derivatives for the ultrafast removal of organic dyes, indicating the compound's utility in environmental engineering and pollution remediation Lei et al., 2020.

Safety And Hazards

No specific safety and hazard information for this compound was found.


Future Directions

There is no specific information available on the future directions of this compound.


properties

IUPAC Name

N'-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-16-12-14-18(15-13-16)21-20(17-8-4-2-5-9-17)22-25(23,24)19-10-6-3-7-11-19/h2-15H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTLURKIZJTKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide

CAS RN

31789-53-4
Record name N-(PHENYL-P-TOLYLAMINO-METHYLENE)-BENZENESULFONAMIDE
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